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Compound of Interest

Compound Name: PD173074

Cat. No.: B1679126

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

PD173074 is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast
Growth Factor Receptors (FGFRs). Primarily targeting FGFR1 and FGFR3, it also
demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2
(VEGFR?2). This pyrido[2,3-d]pyrimidine compound has been instrumental in elucidating the
role of FGFR signaling in various cellular processes, including proliferation, differentiation, and
angiogenesis. Its selectivity and potent activity have made it a valuable tool in cancer research
and studies of developmental biology. This document provides a comprehensive technical
overview of PD173074, including its mechanism of action, key quantitative data, experimental
protocols, and relevant signaling pathways.

Core Compound Details
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Property Value

N-[2-[[4-(Diethylamino)butyllamino]-6-(3,5-
Chemical Name dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-
(1,1-dimethylethyl)urea

Molecular Formula C28H41N70s3
Molecular Weight 523.67 g/mol [1][2][3]
CAS Number 219580-11-7[1][2][3]
Appearance Yellow solid[3]

Soluble in DMSO (100 mg/mL) and ethanol

Solubility (52.37 mg/mL)[1][3]

Primary Targets and Mechanism of Action

PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of its target
receptors and preventing the transfer of a phosphate group from ATP to tyrosine residues. This
action blocks the autophosphorylation and subsequent activation of the receptor, thereby
inhibiting downstream signaling cascades.

The primary targets of PD173074 are Fibroblast Growth Factor Receptor 1 (FGFR1) and
Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] It also exhibits inhibitory activity against
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), though with a lower potency
compared to its effects on FGFR1.[1][4][5] The selectivity of PD173074 is a key feature, with
significantly higher potency for FGFR1 compared to other tyrosine kinases such as Platelet-
Derived Growth Factor Receptor (PDGFR) and c-Src.[4][5]

Quantitative Data: In Vitro Potency

The inhibitory activity of PD173074 has been quantified through various in vitro assays, with
ICso (half-maximal inhibitory concentration) and Ki (inhibitory constant) values providing a
measure of its potency.
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Target Assay Type ICs0 (NM) Ki (nM)
FGFR1 Cell-free assay ~25[4][5] ~40[4]
Autophosphorylation 1-5[4][5]

FGFR3 Cell-free assay 5

Autophosphorylation ~5[4]

VEGFR2 Cell-free assay 100-200[4][5]
Autophosphorylation 100-200[4]

PDGFR Cell-free assay 17,600[1]

c-Src Cell-free assay 19,800[1]

EGFR Cell-free assay >50,000[1]

InsR Cell-free assay >50,000[1]

MEK Cell-free assay >50,000[1]

PKC Cell-free assay >50,000[1]

Signaling Pathway Inhibition

PD173074 effectively blocks the signaling cascades initiated by FGF binding to its receptor. A
primary downstream pathway affected is the Ras-MAPK (Mitogen-Activated Protein Kinase)
pathway, which is crucial for cell proliferation and survival. By inhibiting FGFR
autophosphorylation, PD173074 prevents the recruitment and activation of downstream
signaling proteins, leading to a reduction in MAPK activation.[5][6]
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Click to download full resolution via product page

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of PD173074.

Experimental Protocols
In Vitro Kinase Assay for ICso Determination

This protocol outlines a general procedure for determining the ICso of PD173074 against a

target kinase, such as FGFR1.
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Prepare Reagents:
- Kinase (e.g., FGFR1)
- Substrate (e.g., Poly(Glu,Tyr))
- ATP (with 32P-ATP)
- PD173074 dilutions

Incubate kinase, substrate,
and PD173074

Initiate reaction with ATP

Stop reaction
(e.g., with TCA)

Filter to capture phosphorylated substrate

'

Wash filters to remove unincorporated ATP

'
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Analyze data:
- Plot % inhibition vs. [PD173074]
- Calculate I1Cso
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Figure 2: General workflow for an in vitro kinase assay to determine ICso.
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Methodology:

Reagent Preparation: Prepare a reaction buffer containing the purified kinase (e.g.,
recombinant FGFR1), a suitable substrate (e.g., a synthetic peptide or protein), and a range
of concentrations of PD173074 dissolved in DMSO.

Incubation: Pre-incubate the kinase and substrate with the various concentrations of
PD173074 for a defined period (e.g., 10-15 minutes) at room temperature to allow for
inhibitor binding.

Reaction Initiation: Initiate the kinase reaction by adding ATP, typically spiked with a
radioactive isotope like 32P-ATP, to the mixture. Allow the reaction to proceed for a specific
time (e.g., 10-30 minutes) at an optimal temperature (e.g., 30°C).

Reaction Termination: Stop the reaction by adding a solution such as trichloroacetic acid
(TCA) to precipitate the proteins and substrate.

Substrate Capture: Spot the reaction mixture onto filter paper or a membrane that binds the
substrate.

Washing: Wash the filters extensively to remove any unincorporated radiolabeled ATP.

Quantification: Measure the amount of radioactivity incorporated into the substrate using a
scintillation counter.

Data Analysis: Calculate the percentage of kinase inhibition for each PD173074
concentration relative to a control (no inhibitor). Plot the percentage of inhibition against the
logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to
determine the ICso value.

Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of PD173074 on the proliferation of cancer cell

lines.

Methodology:
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow
them to adhere overnight.

Treatment: Treat the cells with a range of concentrations of PD173074. Include a vehicle
control (DMSO) and a positive control for cell death if desired.

Incubation: Incubate the cells for a specified period, typically 24 to 72 hours, under standard
cell culture conditions.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours. During this time, viable cells with active
mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to
dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader.

Data Analysis: Normalize the absorbance values to the vehicle control to determine the
percentage of cell viability. Plot cell viability against PD173074 concentration to determine
the Glso (concentration for 50% growth inhibition).

In Vivo Applications

In animal models, PD173074 has been shown to effectively inhibit angiogenesis induced by
both FGF and VEGF.[1][4] Administration of PD173074 has been demonstrated to block the in
vivo growth of tumor xenografts, such as those derived from mutant FGFR3-transfected NIH
3T3 cells and small cell lung cancer cell lines.[1][4][7] These studies highlight the potential of
targeting the FGFR pathway in cancer therapy.

Conclusion

PD173074 is a well-characterized and highly selective inhibitor of FGFR1 and FGFR3, with

secondary activity against VEGFR2. Its potent, ATP-competitive mechanism of action makes it
an invaluable research tool for investigating the roles of FGFR signaling in health and disease.
The quantitative data and experimental protocols provided in this guide offer a comprehensive
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resource for researchers and drug development professionals working with this important
compound. The ability of PD173074 to inhibit cell proliferation, induce apoptosis, and block
angiogenesis underscores the therapeutic potential of targeting the FGFR pathway in various
cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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